A Comprehensive Guide to the Structural Elucidation of Benzyl 2-fluoro-3-hydroxypropanoate via NMR Spectroscopy
A Comprehensive Guide to the Structural Elucidation of Benzyl 2-fluoro-3-hydroxypropanoate via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of benzyl 2-fluoro-3-hydroxypropanoate, a molecule of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but a practical, field-proven perspective on the causality behind experimental choices and data interpretation, ensuring scientific integrity and trustworthiness.
Introduction: The Significance of Fluorinated Building Blocks
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Benzyl 2-fluoro-3-hydroxypropanoate, as a chiral building block, presents a valuable scaffold for the synthesis of novel therapeutic agents. Its structural confirmation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, providing a roadmap for its unambiguous identification and characterization.
Predicted NMR Spectra and Structural Analysis
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the atoms of benzyl 2-fluoro-3-hydroxypropanoate are numbered as follows:
Caption: Molecular structure of benzyl 2-fluoro-3-hydroxypropanoate with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum is predicted to exhibit distinct signals for the benzyl group and the fluoro-hydroxypropanoate moiety. The presence of the fluorine atom will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.[4]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H2 | ~5.0 - 5.2 | ddd | ²JHF ≈ 45-50 Hz, ³JHH ≈ 3-5 Hz, ³JHH ≈ 6-8 Hz |
| H3a, H3b | ~3.9 - 4.1 | m | ²JHH ≈ 12-14 Hz, ³JHF ≈ 20-25 Hz, ³JHH ≈ 3-5 Hz, ³JHH ≈ 6-8 Hz |
| OH | Variable (broad s) | s | - |
| H10 (CH₂) | ~5.2 | s | - |
| H6, H7, H8 (Aromatic) | ~7.3 - 7.5 | m | - |
-
Causality behind Predictions:
-
H2 (Methine): The proton on the carbon bearing the fluorine (C2) is expected to be significantly deshielded by the adjacent ester and fluorine atom, hence the downfield shift. It will appear as a doublet of doublets of doublets (ddd) due to coupling with the fluorine atom (a large geminal ²JHF coupling) and the two diastereotopic protons on C3 (³JHH).[2]
-
H3 (Methylene): The diastereotopic protons on the carbon with the hydroxyl group (C3) will be deshielded by the hydroxyl group and coupled to both H2 and the fluorine atom (a vicinal ³JHF coupling), resulting in a complex multiplet.
-
OH (Hydroxyl): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with D₂O.
-
H10 (Benzylic): The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring, typically appearing as a singlet around 5.2 ppm.[5]
-
Aromatic Protons: The five protons of the benzyl group's aromatic ring will appear as a multiplet in the aromatic region.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will be characterized by the influence of the electronegative fluorine and oxygen atoms, leading to significant deshielding of the adjacent carbons. Furthermore, ¹³C-¹⁹F coupling will be observed.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant(s) (J, Hz) |
| C1 (C=O) | ~168 - 170 | d | ²JCF ≈ 20-25 Hz |
| C2 (CHF) | ~88 - 92 | d | ¹JCF ≈ 180-200 Hz |
| C3 (CH₂OH) | ~62 - 65 | d | ²JCF ≈ 15-20 Hz |
| C10 (CH₂) | ~67 - 69 | s | - |
| C5 (Ar-C) | ~135 - 136 | s | - |
| C6, C8 (Ar-CH) | ~128.5 | s | - |
| C7 (Ar-CH) | ~128.0 | s | - |
-
Causality behind Predictions:
-
C1 (Carbonyl): The carbonyl carbon will appear in the typical ester range and will exhibit a small doublet splitting due to two-bond coupling with the fluorine atom.
-
C2 (Methine): This carbon is directly attached to the fluorine atom and will therefore show a large one-bond coupling constant (¹JCF). Its chemical shift will be significantly downfield due to the direct attachment of two electronegative atoms (F and O).
-
C3 (Methylene): The carbon bearing the hydroxyl group will also be coupled to the fluorine atom, but with a smaller two-bond coupling constant (²JCF).
-
Benzyl Group Carbons (C5-C10): These will appear in their characteristic regions, with the benzylic carbon (C10) around 67-69 ppm and the aromatic carbons between 128-136 ppm.[7]
-
¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine in a molecule.[4]
-
Predicted Chemical Shift: The fluorine atom in benzyl 2-fluoro-3-hydroxypropanoate is attached to a secondary carbon adjacent to an ester and a hydroxyl group. Its chemical shift is predicted to be in the range of -190 to -210 ppm relative to CFCl₃.[8]
-
Multiplicity: The ¹⁹F signal will be split by the adjacent protons. It is expected to appear as a doublet of triplets (dt) due to the large geminal coupling with H2 and the smaller vicinal coupling with the two H3 protons.
Advanced Structural Verification: 2D NMR Techniques
To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.
Caption: Workflow for comprehensive NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment will reveal the correlation between coupled protons. A cross-peak between the H2 and H3 signals would confirm their vicinal relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the C2/H2 and C3/H3 pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:
-
H2 to C1, C3
-
H3 to C1, C2
-
H10 to C1, C5
-
Experimental Protocols
To ensure high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation
-
Compound Purity: Ensure the sample of benzyl 2-fluoro-3-hydroxypropanoate is of high purity (>95%), as impurities can complicate spectral interpretation. The synthesis of the non-fluorinated analog often involves the esterification of the corresponding amino acid.[9] A plausible synthesis for the target compound could involve the esterification of 2-fluoro-3-hydroxypropanoic acid with benzyl alcohol. Potential impurities could include unreacted starting materials or by-products from side reactions.
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for its ability to dissolve a wide range of organic compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an internal or external standard such as trifluorotoluene can be used.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to a singlet, and without decoupling to observe the ¹H-¹⁹F coupling patterns.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
Conclusion: A Self-Validating System for Structural Confirmation
By systematically applying the principles and protocols outlined in this guide, researchers can confidently elucidate the structure of benzyl 2-fluoro-3-hydroxypropanoate. The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques provides a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment. This rigorous approach is fundamental to ensuring the quality and integrity of chemical entities in research and development pipelines.
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University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
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